Cas no 134610-32-5 (1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one)

1-(3,4-Dimethoxy-5-nitrophenyl)ethan-1-one is a nitro-substituted aromatic ketone characterized by its dimethoxy functional groups. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing nitro group and electron-donating methoxy substituents, which influence its reactivity in electrophilic and nucleophilic transformations. It serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both nitro and methoxy groups allows for selective functionalization, making it valuable in multi-step synthetic routes. Its well-defined structure and stability under standard conditions facilitate precise modifications, supporting applications in heterocyclic chemistry and material science research.
1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one structure
134610-32-5 structure
Product Name:1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one
CAS No:134610-32-5
MF:C10H11NO5
MW:225.198043107986
CID:1094746
PubChem ID:4151473
Update Time:2025-06-13

1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone
    • 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one
    • EN300-1839764
    • 134610-32-5
    • MFCD03932014
    • FNVILAFBAWUBRW-UHFFFAOYSA-N
    • Ethanone, 1-(3,4-dimethoxy-5-nitrophenyl)-
    • SCHEMBL7370467
    • AKOS022189368
    • 3',4'-dimethoxy-5'-nitroacetophenone
    • CS-0155125
    • D82794
    • Inchi: 1S/C10H11NO5/c1-6(12)7-4-8(11(13)14)10(16-3)9(5-7)15-2/h4-5H,1-3H3
    • InChI Key: FNVILAFBAWUBRW-UHFFFAOYSA-N
    • SMILES: O(C)C1C(=CC(C(C)=O)=CC=1[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 225.06372245g/mol
  • Monoisotopic Mass: 225.06372245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 275
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 81.4Ų

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Additional information on 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one

Recent Advances in the Study of 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one (CAS: 134610-32-5): A Comprehensive Research Brief

1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one (CAS: 134610-32-5) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug discovery, particularly as a precursor or intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic pathways, and biological activities.

Recent literature highlights the role of 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a key intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial for targeting cancer-related signaling pathways. The compound's unique nitro and methoxy functional groups contribute to its reactivity, enabling diverse chemical modifications that enhance its pharmacological profile.

In addition to its synthetic applications, 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one has been investigated for its direct biological effects. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of this compound exhibit moderate antimicrobial activity against Gram-positive bacteria, suggesting potential use in antibiotic development. The study also noted that further structural optimization could improve potency and selectivity, paving the way for new antimicrobial agents.

Another area of interest is the compound's potential role in neurodegenerative disease research. A recent preprint (2024) from a leading neuroscience lab indicated that certain derivatives of 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one could modulate amyloid-beta aggregation, a hallmark of Alzheimer's disease. While preliminary, these findings open new avenues for exploring small-molecule interventions in neurodegenerative disorders.

From a methodological perspective, advances in computational chemistry have facilitated the design of new derivatives of 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one. Molecular docking studies and quantitative structure-activity relationship (QSAR) models have been employed to predict the binding affinities and biological activities of these derivatives, reducing the need for extensive empirical screening. These computational tools have significantly accelerated the drug discovery process, as evidenced by recent publications in Journal of Chemical Information and Modeling (2023).

Despite these promising developments, challenges remain in the practical application of 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one. Issues such as low solubility and metabolic instability have been reported in some studies, necessitating further structural optimization. Researchers are actively exploring prodrug strategies and formulation technologies to address these limitations, as discussed in a recent review article in European Journal of Pharmaceutical Sciences (2024).

In conclusion, 1-(3,4-dimethoxy-5-nitrophenyl)ethan-1-one (CAS: 134610-32-5) continues to be a valuable scaffold in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its emerging biological activities make it a compound of enduring interest. Future research should focus on overcoming its current limitations while exploring its full therapeutic potential across various disease areas.

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